3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1094347-90-6
VCID: VC2810160
InChI: InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2
SMILES: C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3
Molecular Formula: C14H11NO2
Molecular Weight: 225.24 g/mol

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

CAS No.: 1094347-90-6

Cat. No.: VC2810160

Molecular Formula: C14H11NO2

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine - 1094347-90-6

Specification

CAS No. 1094347-90-6
Molecular Formula C14H11NO2
Molecular Weight 225.24 g/mol
IUPAC Name 2,3-dihydro-1-benzofuran-5-yl(pyridin-3-yl)methanone
Standard InChI InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2
Standard InChI Key ZKHKCIKILLGZRU-UHFFFAOYSA-N
SMILES C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3
Canonical SMILES C1COC2=C1C=C(C=C2)C(=O)C3=CN=CC=C3

Introduction

Chemical Identity and Structural Characteristics

3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine, also known as 2,3-Dihydro-1-benzofuran-5-yl(3-pyridinyl)methanone, is an organic compound with a molecular formula of C14H11NO2 and a molecular weight of 225 g/mol . The compound is identified by its unique CAS registry number 1094347-90-6 . Its structure consists of a 2,3-dihydro-1-benzofuran group connected to a pyridine ring through a carbonyl linkage at the 5-position of the benzofuran and the 3-position of the pyridine.

The compound's chemical structure can be represented by several notations:

Structural Representations

The molecular structure of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine can be represented through various chemical notation systems:

  • SMILES Notation: c1cc(cnc1)C(=O)c2ccc3c(c2)CCO3

  • InChI: InChI=1S/C14H11NO2/c16-14(12-2-1-6-15-9-12)11-3-4-13-10(8-11)5-7-17-13/h1-4,6,8-9H,5,7H2

  • InChIKey: ZKHKCIKILLGZRU-UHFFFAOYSA-N

These notations provide standardized ways to represent the compound's structure in computer-readable formats, facilitating database searches and computational chemistry applications.

Physicochemical Properties

Understanding the physicochemical properties of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine is essential for its characterization, handling, and potential applications. The compound exhibits specific physical and chemical characteristics that define its behavior under various conditions.

Physical Properties

The compound exists as a solid at room temperature with specific thermal properties. The comprehensive physical properties are presented in Table 1.

Table 1: Physical Properties of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine

PropertyValueUnit
Molecular Weight225g/mol
Physical StateSolid-
Melting Point108-110°C
Boiling Point416.5±40.0°C at 760 mmHg
Flash Point205.7±27.3°C
Density1.2±0.1g/cm³
Polarizability25.1±0.510⁻²⁴cm³
Vapor Pressure0.0±1.0mmHg at 25°C

The compound has a relatively high melting point of 108-110°C, indicating strong intermolecular forces in its crystal structure . Its high boiling point (416.5±40.0°C at standard pressure) suggests low volatility under normal conditions . The density of 1.2±0.1 g/cm³ is typical for organic compounds containing aromatic rings and heteroatoms .

Structural Relationship to Similar Compounds

Related Compounds

The structural elements of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine are found in various compounds with biological and pharmaceutical relevance. One closely related compound is 2,3-dihydro-1-benzofuran-5-carbonyl chloride (CAS: 55745-71-6), which features a similar benzofuran core structure but with a carbonyl chloride functionality instead of the pyridine attachment .

2,3-Dihydro-1-benzofuran-5-carbonyl chloride has the molecular formula C9H7ClO2 and a molecular weight of 182.6 g/mol . This compound potentially serves as a synthetic precursor to 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine through nucleophilic substitution reactions with pyridine derivatives.

Structural Significance in Medicinal Chemistry

The benzofuran moiety and pyridine ring present in the compound are privileged structures in medicinal chemistry. Related compounds containing the dihydrobenzofuran group have been investigated as components of allosteric modulators of the M4 muscarinic receptors . Specifically, compounds such as "(7R)-2-[4-(2,3-dihydro-1-benzofuran-6-yloxy)piperidin-1-yl]-3-ethyl-7-(hydroxymethyl)-6-methyl-7H-pyrrolo[3,4-b]pyridin-5-one" incorporate the dihydrobenzofuran moiety as part of more complex structures with potential pharmacological activity .

The presence of both the benzofuran and pyridine structures in 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine suggests potential biological activity, as these structural elements are found in numerous biologically active compounds and pharmaceutical agents.

Analytical Characterization

For proper identification and quality control of 3-(2,3-Dihydro-1-benzofuran-5-carbonyl)pyridine in research applications, various analytical techniques can be employed.

Chromatographic Analysis

For purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for purity determination

    • Can be coupled with UV detection (characteristic absorption due to aromatic and carbonyl chromophores)

  • Thin-Layer Chromatography (TLC):

    • For reaction monitoring and initial purity assessment

    • Visualization potentially through UV absorption or appropriate staining reagents

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